molecular formula C24H44O12 B12644094 Sucrose, 6'-laurate CAS No. 20881-05-4

Sucrose, 6'-laurate

Cat. No.: B12644094
CAS No.: 20881-05-4
M. Wt: 524.6 g/mol
InChI Key: BNKFJLJKTOAGIM-VQXBOQCVSA-N
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Description

Sucrose, 6’-laurate is a type of sucrose ester, which is a compound formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in food, cosmetics, and pharmaceutical industries. Sucrose, 6’-laurate, in particular, is valued for its emulsifying and stabilizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose, 6’-laurate can be synthesized through a two-stage process. The first stage involves the esterification of lauric acid with methanol to produce methyl laurate. This reaction is typically catalyzed by Amberlyst 15 and carried out at a temperature of 110°C with a residence time of 5 minutes . The second stage involves the transesterification of methyl laurate with sucrose to produce sucrose, 6’-laurate .

Industrial Production Methods: Industrial production of sucrose, 6’-laurate often employs ultrasonic frequency to enhance the reaction yield and reduce reaction time. The process involves the use of ultrasonic waves to promote the transesterification of sucrose with lauric acid . This method is advantageous as it reduces the need for high temperatures and pressures, making the process more energy-efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Sucrose, 6’-laurate primarily undergoes esterification and transesterification reactions. These reactions involve the formation and breaking of ester bonds between sucrose and lauric acid .

Common Reagents and Conditions: The common reagents used in the synthesis of sucrose, 6’-laurate include lauric acid, methanol, and sucrose. Catalysts such as Amberlyst 15 are used to facilitate the esterification and transesterification reactions . Ultrasonic waves are also employed to enhance the reaction efficiency .

Major Products: The major product of these reactions is sucrose, 6’-laurate. Depending on the reaction conditions, other products such as sucrose monolaurate, dilaurate, and polylaurate may also be formed .

Comparison with Similar Compounds

Sucrose, 6’-laurate is similar to other sucrose esters such as sucrose monolaurate, sucrose dilaurate, and sucrose polylaurate. it is unique in its specific fatty acid composition and its ability to act as a permeation enhancer . Other similar compounds include sucrose monostearate and sucrose monopalmitate, which have different fatty acid chains and are used for different applications .

Conclusion

Sucrose, 6’-laurate is a versatile compound with a wide range of applications in various fields Its unique properties as a surfactant, emulsifier, and permeation enhancer make it valuable in scientific research and industrial applications

Properties

CAS No.

20881-05-4

Molecular Formula

C24H44O12

Molecular Weight

524.6 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate

InChI

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-19(29)22(32)24(14-26,35-16)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1

InChI Key

BNKFJLJKTOAGIM-VQXBOQCVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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